![molecular formula C20H22N2O5 B14163521 2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid CAS No. 797769-46-1](/img/structure/B14163521.png)
2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid is an organic compound with a complex structure that includes a benzoic acid core, a propanoylamino group, and a propan-2-yloxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the Propan-2-yloxyphenyl Intermediate: This step involves the reaction of 4-hydroxyacetophenone with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-propan-2-yloxyacetophenone.
Formation of the Propanoylamino Intermediate: The intermediate 4-propan-2-yloxyacetophenone is then reacted with propanoyl chloride in the presence of a base such as pyridine to form 3-(4-propan-2-yloxyphenyl)propanoyl chloride.
Coupling with Benzoic Acid: The final step involves the reaction of 3-(4-propan-2-yloxyphenyl)propanoyl chloride with benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid can undergo various chemical reactions, including:
Reduction: The carbonyl groups can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Comparison
Compared to similar compounds, 2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid has unique structural features that contribute to its distinct chemical and biological properties
Propriétés
Numéro CAS |
797769-46-1 |
|---|---|
Formule moléculaire |
C20H22N2O5 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic acid |
InChI |
InChI=1S/C20H22N2O5/c1-13(2)27-15-10-7-14(8-11-15)9-12-18(23)21-22-19(24)16-5-3-4-6-17(16)20(25)26/h3-8,10-11,13H,9,12H2,1-2H3,(H,21,23)(H,22,24)(H,25,26) |
Clé InChI |
HTWXIOBABVZOKP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=CC=C2C(=O)O |
Solubilité |
43.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


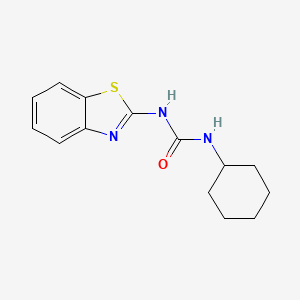
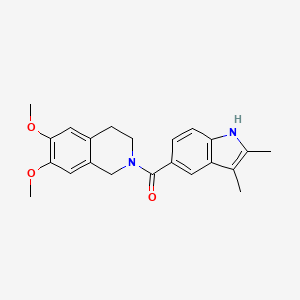
![1-(4-chlorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14163453.png)
![2-{(E)-2-[4-(diethylamino)phenyl]ethenyl}-1,3,3-trimethyl-3H-indolium](/img/structure/B14163458.png)
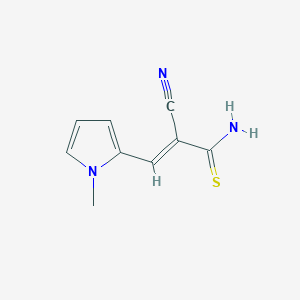
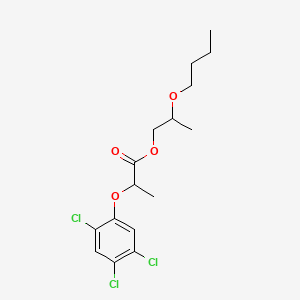
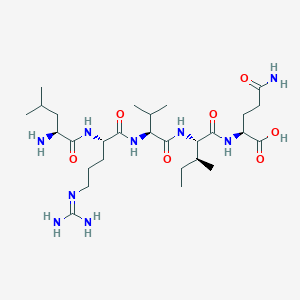
![3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one](/img/structure/B14163481.png)
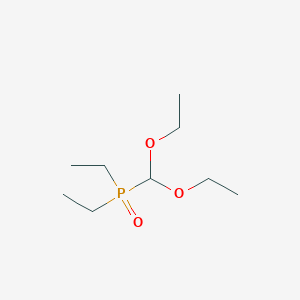
![2-Chloro-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14163504.png)
![2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione](/img/structure/B14163512.png)
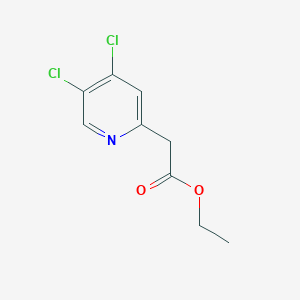
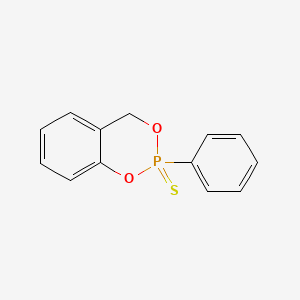
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1-methyl-1H-pyrazol-4-yl)-](/img/structure/B14163522.png)
